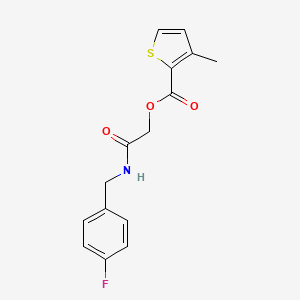

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

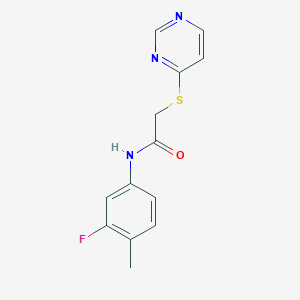

Beschreibung

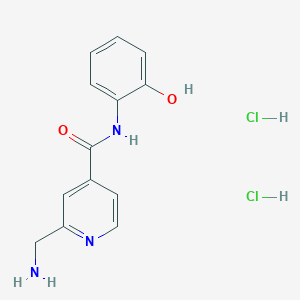

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H14FNO3S and its molecular weight is 307.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anaerobic Transformation of Phenolic Compounds

A study on the anaerobic transformation of phenolic compounds by a methanogenic consortium revealed insights into the carboxylation and dehydroxylation processes of phenols to benzoate and 2-cresol to 3-methylbenzoic acid under methanogenic conditions. This transformation activity was induced by phenol, with ortho-substituted phenols being transformed to meta-substituted benzoic acids, while meta- and para-substituted phenols, including cresols and fluorophenols, were not transformed. This research demonstrates the microbial capacity to alter phenolic compounds, potentially offering a pathway to bioremediate environmental pollutants or synthesize chemical intermediates (J. Bisaillon et al., 1993).

Oxidative Coupling for Heterocyclic Compound Synthesis

The direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, facilitated by a rhodium/copper catalyst system under air, has been shown to efficiently produce 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This method also enables the selective synthesis of 4-ethenylcarbazoles from 2-(arylamino)benzoic acids, highlighting a versatile approach to synthesizing condensed heterocyclic compounds with potential applications in medicinal chemistry and material sciences (M. Shimizu et al., 2009).

Development of Fluorescent Probes

Research into the synthesis and photochemical behavior of trans-4-aminostilbene derivatives has led to the discovery of an "amino conjugation effect," which results in enhanced fluorescence and reduced photoisomerization quantum yields for N-phenyl derivatives. This effect is attributed to a more planar ground-state geometry and larger charge-transfer character for the fluorescent excited state, offering insights into the design of high-efficiency fluorescent materials for bioimaging and analytical applications (Jye‐Shane Yang et al., 2002).

Anticancer Activity of Fluorine Compounds

A series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing an isoxazole moiety were synthesized and shown to exhibit moderate anticancer activity in vitro. These compounds, synthesized without solvent and catalyst under ultrasound irradiation, highlight the potential of fluorinated compounds in developing new anticancer agents (B. Song et al., 2005).

Novel Radiosynthesis Techniques

A study on the "one-pot" radiosynthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine using isotopic exchange demonstrated a more efficient and potentially automatable method for preparing this radiopharmaceutical. The approach yields a product with high specific activity and enantiomeric excess, crucial for neurologic and oncologic PET imaging (F. Wagner et al., 2009).

Eigenschaften

IUPAC Name |

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-2-4-12(16)5-3-11/h2-7H,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRBCRVAVKCYFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)

![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)

![2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2827881.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)